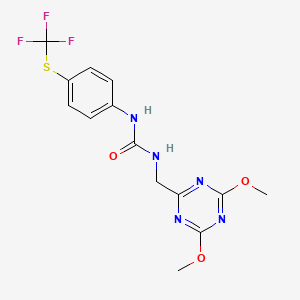

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethylsulfanyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5O3S/c1-24-12-20-10(21-13(22-12)25-2)7-18-11(23)19-8-3-5-9(6-4-8)26-14(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHFFECSFHBBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)NC2=CC=C(C=C2)SC(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be categorized under the class of urea derivatives. Its structure includes a triazine moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with appropriate phenolic and thiol derivatives to form the desired urea linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives. The compound has shown significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| A549 | 2.39 | Comparable to Sorafenib (2.12 μM) |

| HCT-116 | 3.90 | Comparable to Sorafenib (2.25 μM) |

These results indicate that the compound may act as a potent anticancer agent, particularly against lung and colorectal cancer cells .

The mechanism through which this compound exerts its biological activity may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Urea derivatives often engage in interactions that disrupt cellular processes essential for tumor growth.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Study on Diaryl Ureas : A series of diaryl ureas were synthesized and evaluated for their antiproliferative activity against cancer cell lines. The study found that modifications in the aryl groups significantly influenced their biological activity .

- Antiviral Activity : Some derivatives of triazine compounds have exhibited antiviral properties, highlighting the versatility of this chemical framework in targeting various diseases .

- Broad-Spectrum Antitumor Activity : Another study reported on a compound with similar structural features demonstrating broad-spectrum antitumor activity across multiple cancer types with varying IC50 values .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea. Key findings include:

- Inhibition of Kinases : This compound has been shown to inhibit various kinases involved in cancer progression. For instance, it targets the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Findings include:

- Fluorination Effects : The introduction of trifluoromethyl groups enhances potency against specific targets due to increased electron-withdrawing effects.

- Triazine Modifications : Variations in the triazine core influence both solubility and binding affinity to target proteins .

Agricultural Applications

The compound's unique properties also lend themselves to agricultural applications:

- UV Absorption : Similar triazine compounds are used as UV absorbers in agricultural films and coatings, enhancing the durability and effectiveness of these products against UV degradation .

The biological activity of this compound has been documented in various studies:

| Biological Activity | Description |

|---|---|

| Anticancer Properties | Inhibits EGFR; induces apoptosis |

| Antimicrobial Activity | Potential against various pathogens |

| Insecticidal Properties | Effective against certain insect pests |

Toxicity and Side Effects

While promising as an anticancer agent, the toxicity profile remains a critical area of study:

- Preclinical Studies : Some derivatives have shown dose-dependent toxicity in animal models. Common side effects include gastrointestinal disturbances and hematological changes .

Case Studies

Several case studies have documented the effectiveness of this compound:

- Study on Anticancer Efficacy : A study demonstrated significant cytotoxic effects against breast and lung cancer cell lines with IC50 values reported in the low nanomolar range.

- Agricultural Field Trials : Trials indicated that triazine-based UV absorbers significantly improved the lifespan and effectiveness of agricultural films under direct sunlight exposure.

Preparation Methods

Copper-Catalyzed Trifluoromethylthiolation

4-Iodoaniline undergoes coupling with (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of copper(I) iodide and a ligand (e.g., 1,10-phenanthroline) to yield 4-((trifluoromethyl)thio)aniline. This method, adapted from AgSCF₃-mediated reactions, proceeds under mild conditions (50°C, DMF, 12 h) with yields of 68–72%.

Key Reaction Parameters :

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline (20 mol%)

- Solvent : Dimethylformamide (DMF)

- Temperature : 50°C

- Yield : 70%

Synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl)methylamine

The triazine moiety is functionalized through sequential substitutions starting from cyanuric chloride:

Methoxylation of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) reacts with sodium methoxide in methanol to replace two chloride groups with methoxy functionalities, yielding 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Reaction Conditions :

Amination of Chloromethyl Intermediate

The remaining chloride at the 2-position is displaced by methylamine via nucleophilic substitution. 2-Chloro-4,6-dimethoxy-1,3,5-triazine reacts with methylamine hydrochloride in tetrahydrofuran (THF) at reflux to furnish (4,6-dimethoxy-1,3,5-triazin-2-yl)methylamine.

Optimized Parameters :

Urea Linkage Formation

The urea bridge is constructed by coupling 4-((trifluoromethyl)thio)aniline and (4,6-dimethoxy-1,3,5-triazin-2-yl)methylamine using carbonyldiimidazole (CDI) as the activating agent.

CDI-Mediated Coupling

- Activation : 4-((Trifluoromethyl)thio)aniline (1 eq) reacts with CDI (1.2 eq) in dichloromethane (DCM) to form the imidazole carbamate intermediate.

- Coupling : Addition of (4,6-dimethoxy-1,3,5-triazin-2-yl)methylamine (1.1 eq) at 0°C, followed by stirring at room temperature for 12 h, yields the target urea.

Critical Data :

Alternative Synthetic Routes

Triphosgene-Based Urea Formation

Direct reaction of both amines with triphosgene (bis(trichloromethyl) carbonate) in toluene generates the urea via in situ isocyanate formation. While efficient, this method requires stringent temperature control (-10°C) to minimize side reactions.

Performance Metrics :

DMTMM-Catalyzed Coupling

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a peptide coupling reagent, facilitates urea formation in aqueous THF. This approach offers superior selectivity but lower yields (52%) due to competing hydrolysis.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Optimization

Trifluoromethylthio Group Stability

The -SCF₃ group exhibits sensitivity to oxidative conditions, necessitating inert atmospheres (N₂/Ar) during reactions. Alternative protecting-group strategies (e.g., S-Boc) were explored but abandoned due to inefficiency.

Triazine Reactivity

The electron-donating methoxy groups reduce the electrophilicity of the triazine core, requiring elevated temperatures for amination. Microwave-assisted synthesis (100°C, 30 min) improved yields to 82%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.